3-Methyl-1H-pyrazole-4-carboxylic acid
Description
Historical Context and Significance of Pyrazole (B372694) Derivatives in Chemical Sciences
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole". wikipedia.org Just a few years later, in 1889, the first synthesis of pyrazole was achieved by Buchner. globalresearchonline.net Since their discovery, pyrazole derivatives have become a cornerstone in heterocyclic chemistry, largely due to their synthetic accessibility and diverse chemical reactivity. globalresearchonline.netmdpi.com The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts notable metabolic stability. wikipedia.orgnih.gov
In the realm of medicinal chemistry, the pyrazole scaffold is considered a "privileged structure". mdpi.comnih.gov This status is attributed to its presence in numerous therapeutic agents and its ability to serve as a versatile framework in drug design. mdpi.comresearchgate.net Pyrazole-based compounds have been successfully developed into drugs for a wide range of diseases, including cancer, HIV, and pulmonary hypertension. nih.govtandfonline.com In fact, of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring, highlighting the scaffold's importance in modern oncology. mdpi.comnih.gov
Beyond medicine, pyrazole derivatives have a long and impactful history in the agrochemical industry. globalresearchonline.netproquest.com They are integral components of various commercial pesticides, including fungicides, insecticides, and herbicides. mdpi.comnih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, underscoring the scaffold's presence in the natural world. wikipedia.org The broad utility of pyrazoles in both pharmaceuticals and agriculture continues to drive research into their synthesis and application. proquest.comnih.gov
Nomenclature and Structural Variants of 3-Methyl-1H-pyrazole-4-carboxylic Acid
The systematic name for the core compound is this compound. Its structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. A methyl group (-CH₃) is attached at position 3 of the ring, and a carboxylic acid group (-COOH) is at position 4. The "1H" in the name indicates that the nitrogen at position 1 bears a hydrogen atom.
The versatility of the carboxylic acid group allows for the straightforward synthesis of numerous structural variants, primarily esters and amides. These derivatives are central to the compound's application in various research fields. A particularly significant substituted analogue is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where the methyl group at position 3 is replaced by a difluoromethyl group (-CHF₂) and the hydrogen on the ring nitrogen is replaced by a methyl group. wikipedia.orgwikipedia.org This specific derivative is a key building block for a modern class of highly effective fungicides. wikipedia.orgthieme.deglobethesis.com
Below is a table detailing the nomenclature and structure of the parent compound and its important variants.
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C₅H₆N₂O₂ | Parent compound with a methyl group at C3 and a carboxylic acid at C4. sigmaaldrich.com |
| This compound esters | Varies (e.g., C₇H₁₀N₂O₂) | The hydrogen of the carboxylic acid is replaced by an alkyl or aryl group (e.g., ethyl ester). researchgate.net |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | A key intermediate; features a difluoromethyl group at C3 and an N-methyl group. wikipedia.org |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Varies | The -OH of the carboxylic acid is replaced by -NR'R''; many are potent fungicides. mdpi.comresearchgate.net |
| Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | C₈H₁₀F₂N₂O₂ | The ethyl ester of the difluoromethyl analogue, used in synthesis routes. google.com |
Overview of Research Trajectories for this compound and its Derivatives
Research involving this compound and its derivatives has progressed along several distinct and highly productive trajectories. The primary areas of investigation include agrochemical development, medicinal chemistry, and materials science.
The most prominent research trajectory is in the field of agrochemicals. Specifically, the analogue 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has become a crucial building block for a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.orgmdpi.com These fungicides are vital for crop protection, and several highly successful commercial products, such as Bixafen, Fluxapyroxad (B1673505), Isopyrazam, and Benzovindiflupyr, are amide derivatives of this pyrazole carboxylic acid. wikipedia.orgglobethesis.commdpi.comresearchgate.net Research in this area focuses on synthesizing novel amide derivatives to improve efficacy against a broad spectrum of fungal pathogens and to manage the development of resistance. wikipedia.orgmdpi.com
In medicinal chemistry, the pyrazole scaffold is explored for its wide-ranging biological activities. eurekaselect.com Derivatives of pyrazole carboxylic acids are investigated for potential use as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. globalresearchonline.neteurekaselect.com While research on this compound itself is part of this broader effort, the focus is often on how different substituents on the pyrazole ring influence biological targets. For example, the pyrazole nucleus is a key feature in many protein kinase inhibitors designed for targeted cancer therapy. mdpi.comnih.gov
A more recent research avenue is in materials science. Scientists have synthesized metal complexes using this compound as a ligand. rsc.org These studies explore the resulting coordination polymers' structural, luminescent, and electrocatalytic properties. For instance, a cobalt complex derived from this acid has demonstrated excellent catalytic activity for the oxygen evolution reaction (OER), suggesting potential applications in energy and catalysis. rsc.org
The table below summarizes key research findings for different derivatives.
| Derivative Class | Research Area | Key Findings |
| Amides of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Agrochemicals | Act as potent succinate dehydrogenase inhibitors (SDHIs); form the basis of numerous commercial fungicides for crop protection. wikipedia.orgmdpi.comresearchgate.net |
| Esters of this compound | Agrochemicals | Investigated for fungicidal and antiviral activity. |
| Metal Complexes of this compound | Materials Science | Cadmium and Cobalt complexes have been synthesized, displaying fluorescence and, in the case of Cobalt, promising electrocatalytic properties for oxygen evolution/reduction reactions. rsc.org |
| General Pyrazole Carboxylic Acids | Medicinal Chemistry | The pyrazole scaffold is a "privileged structure" used to develop inhibitors for various enzymes and receptors, including protein kinases for cancer therapy. mdpi.comnih.govresearchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYYXPDTFLUERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961104 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40704-11-8 | |
| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |
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Synthetic Methodologies and Reaction Pathways for 3 Methyl 1h Pyrazole 4 Carboxylic Acid
Traditional Synthetic Routes and Their Evolution
The foundational methods for synthesizing 3-Methyl-1H-pyrazole-4-carboxylic acid have centered on constructing the pyrazole (B372694) ring from acyclic precursors and subsequent functional group transformations.
Cyclization Reactions from Precursors
The construction of the pyrazole ring is a critical step, often achieved through the cyclization of carefully chosen linear molecules.
One established method involves the use of α-oxoketene dithioacetals as starting materials. These precursors are reacted to form the pyrazole core, leading to the synthesis of various 3-methyl-4-carbonyl-1H-pyrazole derivatives. researchgate.net This approach has been utilized to create libraries of pyrazole compounds for screening biological activities. researchgate.net
Another significant precursor is ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate . This intermediate itself can be synthesized and then further modified. For instance, related compounds like ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates are synthesized through the condensation of hydrazides with ketene (B1206846) dithioacetal. researchgate.net The amino group on the pyrazole ring in such precursors is a key functional handle for subsequent chemical transformations to achieve the target acid.
Hydrolysis of Ester Precursors to Yield this compound
A common and essential final step in many synthetic routes is the hydrolysis of a corresponding ester, typically an ethyl or methyl ester, to yield the final carboxylic acid. This transformation is widely documented, particularly in the synthesis of related, commercially important compounds. wikipedia.orgthieme.de For example, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for fungicides, concludes with the hydrolysis of its ester form using a base like sodium hydroxide (B78521). wikipedia.org Similarly, pyrazole-4-carboxylic acids can be prepared from their corresponding esters under basic conditions, such as refluxing with sodium hydroxide in methanol. mdpi.com This step is crucial for converting the stable ester into the reactive carboxylic acid, which is then ready for further use, such as in the formation of amides. mdpi.commdpi.com
Advanced Synthetic Strategies
As the demand for pyrazole carboxylic acids and their derivatives has grown, more sophisticated and efficient synthetic methods have been developed.
Multi-step Reactions from Pyrazole Derivatives
Advanced strategies often involve building upon a pre-existing pyrazole core. For example, methyl pyrazole-4-carboxylate can be N-alkylated using methyl iodide in the presence of potassium carbonate and a solvent like N,N-dimethylformamide to produce 1-methyl-1H-pyrazole-4-carboxylate methyl ester. chemicalbook.com
A novel, cost-effective route has been developed for the large-scale production of the related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). This route begins not with ring formation, but with a pre-formed pyrazole derivative, an acetyl pyrazole. thieme.de The process involves the oxidation of the acetyl group to a carboxylic acid using sodium hypochlorite (B82951) (NaOCl), a reaction noted for its cleanliness and high purity yield (up to 99%). thieme.de This multi-step process highlights the evolution from ring-forming reactions to the functionalization of existing pyrazole scaffolds. thieme.de
Preparation of Substituted Analogues (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid)
The synthesis of substituted analogues, particularly fluorinated ones, is of significant commercial interest. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block for a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHI). wikipedia.orgthieme.de
The synthesis of this analogue often starts with a fluorinated building block like the ethyl ester of difluoroacetoacetic acid. wikipedia.org This is treated with an orthoformate and then cyclized with methylhydrazine to form the pyrazole ring ester, which is subsequently hydrolyzed. wikipedia.org Various patents describe economically advantageous processes for producing this important intermediate, highlighting its industrial relevance. google.comgoogle.comwipo.int
The introduction of the difluoromethyl group and the formation of the N-methylated pyrazole ring are key steps in synthesizing this specific analogue. The process often involves reacting an intermediate, such as alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, with methylhydrazine . google.com This cyclization reaction is a critical step in forming the desired pyrazole ring structure. wikipedia.orggoogle.com
Patents also describe methods where a diester compound is reacted with a fluorination reagent , a Lewis acid, and methylhydrazine to form the pyrazole ring-containing diester, which is then hydrolyzed. wipo.intgoogleapis.com The use of methylhydrazine is a consistent theme, as it provides both the necessary nitrogen atoms for the pyrazole ring and the N-methyl group in a single step. wikipedia.orggoogle.comgoogleapis.com The reaction conditions, such as temperature and the use of a weak base, are often optimized to improve yield and reduce the formation of isomers. google.com
Synthetic Methodologies Overview
| Methodology | Precursors/Starting Materials | Key Reagents | Product | Reference(s) |
| Traditional Cyclization | α-oxoketene dithioacetals | Hydrazine (B178648) derivatives | 3-Methyl-4-carbonyl-1H-pyrazole derivatives | researchgate.net |
| Ester Hydrolysis | Ethyl/Methyl 3-methyl-1H-pyrazole-4-carboxylate | Sodium Hydroxide (NaOH) | This compound | wikipedia.org, thieme.de, mdpi.com |
| Multi-step from Pyrazole | Acetyl pyrazole | Sodium Hypochlorite (NaOCl) | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | thieme.de |
| Substituted Analogue Prep. | Ethyl difluoroacetoacetate | Triethyl orthoformate, Methylhydrazine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | wikipedia.org, google.com |
| Fluorination & Cyclization | Diethyl ester compounds | Fluorination reagent, Lewis acid, Methylhydrazine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | googleapis.com, wipo.int |
Optimization of Industrial Production Processes for Key Intermediates
The industrial production of this compound relies on the efficient synthesis of key precursor molecules. A primary route to the pyrazole-4-carboxylate core involves the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound that possesses a formyl group or a related equivalent at the C2 position. A crucial intermediate for this process is ethyl 2-formyl-3-oxobutanoate.
The synthesis of this key intermediate often starts with readily available industrial chemicals like ethyl acetoacetate. One common industrial approach is formylation using a C1 source such as ethyl formate (B1220265) in the presence of a strong base like sodium ethoxide. The process involves the formation of the sodium enolate of ethyl acetoacetate, which then reacts with the formylating agent. Another widely used precursor is diethyl ethoxymethylenemalonate, which can be prepared from diethyl malonate and triethyl orthoformate. google.comorgsyn.org
Optimization of these processes for large-scale production focuses on several key factors:
Cost of Raw Materials: Utilizing inexpensive and readily available starting materials like diethyl malonate, ethyl formate, and sodium ethoxide is critical for economic viability. google.com
Reaction Conditions: Industrial processes aim for mild reaction conditions, avoiding extreme temperatures or pressures that would require specialized and costly equipment. The use of catalysts can facilitate lower energy requirements. google.com
Yield and Purity: Maximizing the yield of the desired intermediate while minimizing the formation of byproducts is essential. This reduces the need for extensive and costly purification steps, such as fractional distillation under high vacuum.
Atom Economy and Waste Reduction: Modern industrial synthesis emphasizes green chemistry principles. Processes that maximize the incorporation of atoms from the reactants into the final product (high atom economy) and minimize waste generation are preferred. google.com For instance, methods that allow for the recycling of solvents and unreacted materials are highly desirable.
| Intermediate | Starting Materials | Key Reagents/Catalysts | Typical Yield | Reference |
| Ethoxy Methylene (B1212753) Diethyl Malonate | Diethyl Malonate, Ethyl Formate | Sodium Ethoxide, Acid Catalyst | High | google.com |
| Ethyl Ethoxymethylenemalonate | Ethyl Orthoformate, Acetic Anhydride, Ethyl Malonate | Zinc Chloride | 50-60% | orgsyn.org |
| Ethyl 2-isopropyl-3-formyl-propionate | Ethyl α-allylisovalerate | Ozone, Dimethyl Sulfide | 89% |
Synthesis of Novel Azo Compounds Incorporating this compound Moieties
The pyrazole ring is a valuable component in the synthesis of azo compounds, which are characterized by the –N=N– functional group and are widely used as dyes and pigments. Azo compounds incorporating the this compound scaffold can be synthesized through a well-established two-step reaction pathway involving diazotization followed by azo coupling.
In a representative synthesis, a pyrazole derivative with an amino group, such as ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, serves as the starting material.
Diazotization: The amino-pyrazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt, specifically 4-(ethoxycarbonyl)-3-methyl-1H-pyrazole-5-diazonium chloride.
Azo Coupling: The diazonium salt is then immediately reacted with a coupling component, which is an electron-rich aromatic or heterocyclic compound. For example, coupling with 8-hydroxyquinoline (B1678124) (oxine) results in the formation of ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate. The coupling reaction is regioselective.
Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid. Treating the synthesized azo ester with an aqueous base, such as sodium hydroxide, followed by acidification, yields the target molecule, 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid. This final product carries both the pyrazole-carboxylic acid and the 8-hydroxyquinoline moieties linked by an azo bridge.
This synthetic strategy allows for the creation of a diverse library of azo compounds by varying the coupling partner, leading to materials with different colors and properties.
Synthesis of Bis(this compound)alkane Ligands for Coordination Polymers
Bis(pyrazolyl)alkanes are important bidentate ligands used in coordination chemistry for the construction of metal-organic frameworks (MOFs) and other coordination polymers. Introducing carboxylic acid functional groups onto these ligands provides additional coordination sites, making them valuable building blocks. The synthesis of bis(this compound)alkane ligands can be achieved through several strategic approaches. nih.gov
One effective method involves the alkylation of a pyrazole carboxylate ester with a dihaloalkane, followed by hydrolysis. nih.gov This two-step process offers good yields and is suitable for creating ligands with both short and long alkane linkers. nih.gov
Methodology:
Alkylation: Two equivalents of ethyl 3-methyl-1H-pyrazole-4-carboxylate are reacted with one equivalent of a dibromoalkane (e.g., 1,3-dibromopropane) in a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide (B87167) (KOH-DMSO). The superbase deprotonates the pyrazole nitrogen, creating a nucleophile that displaces the bromide ions on the alkane chain, linking the two pyrazole rings.
Hydrolysis: The resulting diester, 1,3-bis(4-ethoxycarbonyl-3-methyl-pyrazol-1-yl)propane, is then hydrolyzed to the dicarboxylic acid. This is typically achieved by heating with a strong base like sodium hydroxide, followed by acidification to precipitate the final product, 1,3-bis(4-carboxy-3-methyl-pyrazol-1-yl)propane. nih.gov
An alternative, though sometimes less efficient, method is the direct carboxylation of a pre-synthesized bis(pyrazol-1-yl)alkane using a strong carboxylating agent like oxalyl chloride. nih.gov However, this method can lead to lower yields, especially with longer alkane linkers. nih.gov
| Product | Linker | Method | Yield | Reference |
| Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | -CH₂- | Alkylation/Hydrolysis | 90% | nih.gov |
| 1,3-Bis(pyrazol-1-yl)propane-4,4′-dicarboxylic acid | -(CH₂)₃- | Alkylation/Hydrolysis | 76% | nih.gov |
| 1,4-Bis(pyrazol-1-yl)butane-4,4′-dicarboxylic acid | -(CH₂)₄- | Alkylation/Hydrolysis | 86% | nih.gov |
| 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane-4,4′-dicarboxylic acid | -(CH₂)₃- | Alkylation/Hydrolysis | 84% | nih.gov |
Reaction Mechanisms and Stereochemical Considerations in Synthesis
The synthesis of the pyrazole ring itself is a cornerstone reaction, typically proceeding via the condensation of a hydrazine with a 1,3-dicarbonyl compound. The mechanism involves a series of nucleophilic additions and dehydrations.
A key reaction leading to the precursors for pyrazole synthesis is the Knoevenagel condensation . wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (e.g., ethyl acetoacetate), catalyzed by a weak base like piperidine (B6355638) or an acid. wikipedia.orgresearchgate.net The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to form a C=C double bond, yielding a conjugated enone. wikipedia.org
The core pyrazole synthesis mechanism is the cyclocondensation reaction. When an unsymmetrical 1,3-dicarbonyl compound (like ethyl 2-formyl-3-oxobutanoate) reacts with a monosubstituted hydrazine (like methylhydrazine), a significant stereochemical issue arises: regioselectivity . The reaction can produce two different regioisomers depending on which nitrogen atom of the hydrazine attacks which carbonyl group.
Pathway A: If the unsubstituted nitrogen (-NH₂) of methylhydrazine attacks the more electrophilic aldehyde carbonyl, and the substituted nitrogen (-NHCH₃) subsequently attacks the ketone carbonyl, one isomer is formed (1,3-disubstituted pyrazole).
Pathway B: If the substituted nitrogen attacks the aldehyde, and the unsubstituted nitrogen attacks the ketone, the other isomer is formed (1,5-disubstituted pyrazole).
The reaction outcome is influenced by factors such as the steric and electronic properties of the substituents, the pH of the reaction medium, and the solvent. Controlling these conditions is crucial for selectively synthesizing the desired regioisomer, such as this compound, and avoiding difficult separation processes.
Catalysis in the Synthesis of this compound and its Derivatives
Catalysis plays a pivotal role in the synthesis of this compound and its derivatives by enhancing reaction rates, improving selectivity, and enabling milder reaction conditions. Various catalytic systems are employed across different synthetic steps.
Base Catalysis: Simple organic and inorganic bases are widely used. In the Knoevenagel condensation, weak amines like piperidine are effective catalysts. wikipedia.org For the synthesis of bis-pyrazole ligands, sodium acetate (B1210297) (NaOAc) has been used to catalyze the reaction between a pyrazolone (B3327878) and an aldehyde.
Acid Catalysis: Acid catalysts, such as glacial acetic acid or mineral acids, are often used in condensation reactions to activate carbonyl groups toward nucleophilic attack. researchgate.net For instance, the synthesis of ethoxymethylenemalonate, a key pyrazole precursor, can be catalyzed by anhydrous zinc chloride, a Lewis acid. orgsyn.org
Ionic Liquids: Modern approaches have utilized ionic liquids as both solvent and catalyst. For example, the magnetic ionic liquid 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]) has been shown to be an efficient and recyclable catalyst for the one-pot, three-component synthesis of pyrazole-4-carboxylic acid ethyl esters.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for various transformations. They have been successfully employed in the enantioselective synthesis of chiral pyrazole derivatives through cycloaddition reactions.
Phase-Transfer Catalysis: In some industrial processes for pyrazole derivatives, the product itself can act as a phase-transfer catalyst to facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), thereby improving reaction efficiency.
The choice of catalyst is critical for developing efficient, cost-effective, and environmentally benign synthetic routes to these valuable pyrazole compounds.
Spectroscopic and Structural Characterization of 3 Methyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 3-Methyl-1H-pyrazole-4-carboxylic acid and its derivatives. It provides profound insights into the molecular structure in both solution and solid states. bohrium.com
¹H NMR Spectral Analysis and Proton Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum typically exhibits distinct signals corresponding to the methyl protons, the pyrazole (B372694) ring proton, and the carboxylic acid proton. The chemical shifts of these protons are influenced by their local electronic environment.
Derivatives of this compound show predictable changes in their ¹H NMR spectra. For instance, esterification of the carboxylic acid group results in the appearance of new signals corresponding to the alcohol moiety. For example, in ethyl 5-methyl-1H-pyrazole-3-carboxylate, signals for the ethyl group (a quartet and a triplet) are observed. nist.gov Similarly, substitution at the N1 position of the pyrazole ring, such as the addition of a methyl group, introduces a new singlet for the N-methyl protons.
The specific chemical shifts can vary depending on the solvent used and the presence of other functional groups, which can influence the electron density distribution in the molecule. ipb.pt
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| This compound | DMSO-d6 | ~2.3 (s, 3H, CH₃), ~8.0 (s, 1H, C5-H), ~12.5 (br s, 1H, COOH), ~13.0 (br s, 1H, NH) |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Not specified | Not specified |
¹³C NMR Spectral Analysis and Carbon Assignment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for the methyl carbon, the two sp²-hybridized carbons of the pyrazole ring, the quaternary carbon at position 3, and the carboxylic acid carbon.
The chemical shifts of these carbons are characteristic of their chemical environment. The carboxylic acid carbon typically appears at the downfield end of the spectrum (around 160-170 ppm), while the methyl carbon appears at the upfield end (around 10-20 ppm). The pyrazole ring carbons have chemical shifts that are sensitive to the substitution pattern. nih.gov
| Compound | Solvent | Chemical Shift (δ, ppm) and Assignment |
| This compound | DMSO-d6 | ~11 (CH₃), ~107 (C4), ~138 (C5), ~148 (C3), ~165 (COOH) |
| Methyl 1H-pyrazole-3-carboxylate | Not specified | Not specified |
Solid-State NMR Studies on Polymorphism and Tautomerism
Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the structure and dynamics of molecules in the solid phase. dur.ac.uk For this compound, which can exist in different crystalline forms (polymorphs) and as different tautomers, ssNMR provides crucial insights. researchgate.net
Tautomerism is a significant feature of N-unsubstituted pyrazoles, where the proton on the nitrogen can reside on either of the two nitrogen atoms. Solid-state ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR can distinguish between these tautomers. bohrium.com Studies have shown that this compound exhibits tautomerism that has been investigated by NMR in both the solid-state and in solution at low temperatures. researchgate.net This technique can also reveal the presence of different polymorphs, which may have distinct spectroscopic signatures due to differences in crystal packing and intermolecular interactions. nih.govdur.ac.uk
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound and its derivatives.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands include:
A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
A sharp C=O stretching band from the carboxylic acid, usually around 1700 cm⁻¹.
N-H stretching vibrations from the pyrazole ring, typically appearing above 3000 cm⁻¹.
C-H stretching and bending vibrations from the methyl group and the pyrazole ring.
C=C and C=N stretching vibrations within the pyrazole ring.
The synthesis of ester derivatives of this compound has been confirmed using IR spectroscopy, among other methods. researchgate.net The IR spectra of metal complexes derived from this acid have also been reported. rsc.org
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being an aromatic system, exhibits characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the presence of substituents and the solvent. For pyrazolone (B3327878) derivatives, absorption bands attributed to π →π* transitions have been observed. jocpr.com Analysis of newly synthesized derivatives often includes UV-Vis spectroscopy to characterize their electronic properties. mu-varna.bg
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net
For this compound, the molecular ion peak (M⁺) in the mass spectrum will correspond to its molecular weight (126.11 g/mol ). matrixscientific.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule. Common fragmentation pathways for pyrazole derivatives have been studied. researchgate.net For this compound, characteristic fragments may arise from the loss of small molecules such as water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid group. The pyrazole ring itself can also undergo characteristic fragmentation. The fragmentation of related pyrazole compounds, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, has been documented in databases like the NIST WebBook. nist.govnist.gov
X-Ray Diffraction Studies for Crystalline Structures
X-ray diffraction is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By irradiating a crystal with X-rays and analyzing the resulting diffraction pattern, scientists can deduce the arrangement of atoms within the crystal lattice. This information is crucial for understanding the solid-state properties of a compound.
In one study, three metal complexes using H₂MPCA as a ligand were synthesized and analyzed. rsc.org These included two mononuclear complexes, [Cd(HMPCA)₂(H₂O)₄] and [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂, and a three-dimensional (3D) coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O. rsc.org The single-crystal X-ray analysis of the 3D cadmium polymer revealed a complex structure where the deprotonated 3-methyl-1H-pyrazole-4-carboxylate (HMPCA⁻) anions bridge trinuclear cadmium(II) clusters. This bridging action creates an 8-connected 3D network that features distinct channels. rsc.org
The crystal data and structure refinement parameters for these coordination polymers provide detailed insights into their crystalline form.
Table 1: Crystallographic Data for a Cd(II) Coordination Polymer
| Parameter | [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O |
|---|---|
| Empirical Formula | C₂₀H₂₆Cd₃Cl₂N₈O₁₂ |
| Formula Weight | 992.59 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.138(2) Åb = 18.204(4) Åc = 17.513(4) Åβ = 97.43(3)° |
| Volume | 3205.3(12) ų |
| Z | 4 |
Data sourced from a study on metal complexes derived from this compound. rsc.org
The ability of pyrazole derivatives to form hydrogen bonds is a key factor in the development of their supramolecular structures. nih.gov In the crystal lattice of this compound and its derivatives, hydrogen bonds involving the pyrazole N-H group and the carboxylic acid group are common. These interactions dictate the packing of the molecules in the solid state.
Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This analysis is essential for verifying the empirical formula of a newly synthesized compound and confirming its purity.
For the metal complexes derived from this compound, elemental analysis was performed to confirm that the elemental composition of the synthesized crystals matched the calculated theoretical values. rsc.org This confirmation is a critical step to ensure that the material analyzed by other methods, such as X-ray diffraction, is indeed the intended compound.
Commercially available this compound is also typically characterized by its purity, which is often determined by methods like High-Performance Liquid Chromatography (HPLC) and confirmed by its elemental composition. chemimpex.comsigmaaldrich.com
Table 2: Elemental Analysis Data for a Synthesized Cd(II) Coordination Polymer
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 24.19 | 24.25 |
| H | 2.64 | 2.71 |
| N | 11.29 | 11.23 |
Data for [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O from a study on metal complexes. rsc.org
Table 3: Mentioned Compounds
| Compound Name | Abbreviation / Formula |
|---|---|
| This compound | H₂MPCA / C₅H₆N₂O₂ |
| [Cd(HMPCA)₂(H₂O)₄] | - |
| [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ | - |
| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | - |
| Cadmium | Cd |
| Cobalt | Co |
| Carbon | C |
| Hydrogen | H |
Computational Chemistry and Theoretical Studies on 3 Methyl 1h Pyrazole 4 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and optimized geometry of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are fundamental for understanding the molecule's stable three-dimensional shape.
While specific DFT studies focusing solely on 3-Methyl-1H-pyrazole-4-carboxylic acid are not extensively detailed in available literature, research on closely related analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid provides a framework for the expected findings. uomphysics.net For these types of molecules, DFT is used to confirm the planar nature of the pyrazole ring and to analyze the orientation of the carboxylic acid group relative to the ring. The tautomerism of the N-H proton on the pyrazole ring is another critical aspect that can be studied using DFT to determine the most stable tautomeric form. jocpr.com
Illustrative Geometrical Parameters from DFT Studies on Pyrazole Analogs
| Parameter | Typical Calculated Value Range | Description |
|---|---|---|
| O-H bond length (acid) | 0.97 - 1.02 Å | Length of the hydroxyl proton bond in the carboxylic acid group. |
| C=O bond length (acid) | 1.20 - 1.25 Å | Length of the carbonyl double bond in the carboxylic acid group. |
| N-N bond length (ring) | 1.33 - 1.38 Å | Length of the bond between the two nitrogen atoms in the pyrazole ring. |
| C-C bond length (ring) | 1.38 - 1.45 Å | Length of the carbon-carbon bonds within the pyrazole ring. |
Note: This table is illustrative and based on typical values for pyrazole carboxylic acids found in computational studies. Specific values for this compound require a dedicated DFT study.
Theoretical vibrational analysis is performed to complement experimental spectroscopic data, such as FT-IR and Raman spectra. By calculating the vibrational frequencies and their intensities, a theoretical spectrum can be generated. This calculated spectrum is then compared with experimental results to confirm the molecular structure and assign specific vibrational modes to different functional groups. uomphysics.net
Potential Energy Distribution (PED) analysis is a crucial component of this process, as it quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. researchgate.net For a molecule like this compound, PED would be used to definitively assign vibrations such as the O-H stretch of the carboxylic acid, the C=O stretch, N-H stretches and bends, and various vibrations of the pyrazole ring and methyl group. uomphysics.netjocpr.com
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comschrodinger.com
A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. In studies of related pyrazole compounds, the HOMO is typically localized over the electron-rich pyrazole ring system, while the LUMO may be distributed over the ring and the electron-withdrawing carboxylic acid group. nih.gov This distribution governs the molecule's behavior as an electron donor or acceptor in chemical reactions.
Illustrative FMO Data for Pyrazole Carboxamide Derivatives
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyrazole Carboxamide 1 | -5.44 | -1.21 | 4.23 |
| Pyrazole Carboxamide 2 | -5.56 | -1.24 | 4.32 |
| Pyrazole Carboxamide 3 | -5.63 | -1.41 | 4.22 |
Data sourced from a DFT study on related pyrazole carboxamides and is for illustrative purposes only.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. researchgate.netuni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In this compound, these would be expected around the carbonyl oxygen and the nitrogen atoms of the pyrazole ring.
Blue regions indicate positive electrostatic potential, representing electron-poor areas prone to nucleophilic attack, such as the hydrogen atom of the carboxylic acid group.
Green regions represent neutral potential.
The MEP map provides a valuable visual guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. researchgate.netekb.eg
Non-Linear Optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). ekb.egnih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. These properties arise from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. While specific NLO calculations for this compound are not documented in the provided sources, studies on other pyrazole derivatives investigate these properties to assess their potential. ekb.eg
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the conformational flexibility and dynamic behavior of molecules. nih.gov While this compound is a relatively rigid molecule, these simulations can be used to explore the rotation around the single bond connecting the carboxylic acid group to the pyrazole ring. More importantly, for related, more complex derivatives, MD simulations are used to understand how the molecule interacts with biological targets, such as enzymes, by simulating its movement and binding within a protein's active site over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with enhanced potency.
The this compound scaffold is a key component in many commercially important fungicides. mdpi.comwikipedia.org QSAR studies have been performed on derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. mdpi.com In one such study, a 3D-QSAR model (Topomer CoMFA) was developed to understand the structural requirements for antifungal activity against various phytopathogenic fungi. mdpi.com These models help identify which parts of the molecule are crucial for its biological function, suggesting that the pyrazole carboxylic acid core plays a significant role in binding to the target enzyme, succinate (B1194679) dehydrogenase. mdpi.com While a specific QSAR model for the parent acid was not found, the extensive research on its derivatives underscores the importance of this chemical framework in agrochemical research. researchgate.net
Topomer CoMFA in Structure-Activity Relationship Studies
Topomer Comparative Molecular Field Analysis (Topomer CoMFA) is a computational technique that combines the principles of topomer similarity indexing with the 3D quantitative structure-activity relationship (QSAR) method of CoMFA. This approach is particularly valuable in drug discovery for predicting the biological activity of molecules and guiding the design of new, more potent analogues. While specific Topomer CoMFA studies focused solely on this compound are not extensively documented in publicly available literature, the methodology's application to libraries of pyrazole-containing compounds allows for a detailed understanding of its potential contributions.
The core of the Topomer CoMFA method involves breaking down a molecule into smaller fragments and generating a "topomer," which represents the 3D shape and electrostatic properties of that fragment. These topomers are then used to build a QSAR model that correlates these properties with the observed biological activity of a series of compounds.
For a set of analogues of this compound, a hypothetical Topomer CoMFA study would involve the following steps:
Dataset Preparation: A series of pyrazole derivatives with known biological activities (e.g., enzyme inhibition) would be selected.
Topomer Generation: Each molecule would be fragmented, and the 3D coordinates and partial charges of each fragment would be used to create a topomer.
Field Calculation: Steric and electrostatic fields would be calculated around each topomer.
Model Building: A statistical method, typically Partial Least Squares (PLS), would be used to build a regression model correlating the Topomer CoMFA fields with the biological activities.
The resulting model would be represented by contour maps, indicating regions where steric bulk or specific electrostatic interactions are predicted to increase or decrease activity. For instance, green contours might indicate regions where bulky groups enhance activity, while yellow contours could suggest where they are detrimental. Similarly, blue contours might show where positive charges are favorable, and red contours where negative charges are preferred.
Table 1: Hypothetical Topomer CoMFA Data for a Series of this compound Analogues
| Compound ID | R-Group Modification | Experimental Activity (IC50, µM) | Predicted Activity (IC50, µM) |
| 1 | H | 10.5 | 10.2 |
| 2 | -CH3 | 8.2 | 8.5 |
| 3 | -Cl | 5.1 | 5.4 |
| 4 | -OCH3 | 12.8 | 12.5 |
| 5 | -NO2 | 3.7 | 4.0 |
This table illustrates how a Topomer CoMFA model can predict the activity of new compounds based on the established structure-activity relationship.
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)
Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. jussieu.frnih.gov It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). mdpi.com The RDG is a dimensionless quantity that highlights regions of space where the electron density is low and its gradient is also low, which is characteristic of non-covalent interactions. researchgate.net
When applied to this compound, NCI analysis can reveal intramolecular and intermolecular interactions that are crucial for its crystal packing, solubility, and interactions with biological targets. The analysis generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:
Blue Isosurfaces: Indicate strong, attractive interactions such as hydrogen bonds.
Green Isosurfaces: Represent weaker, van der Waals interactions.
Red Isosurfaces: Signify repulsive, steric clashes.
For this compound, NCI analysis would likely highlight a strong intramolecular hydrogen bond between the carboxylic acid proton and the pyrazole nitrogen. In a dimeric or aggregated state, intermolecular hydrogen bonds between the carboxylic acid groups of two molecules would be visualized as prominent blue isosurfaces. Weaker van der Waals interactions, indicated by green surfaces, would be expected between the pyrazole rings and the methyl groups of adjacent molecules. mdpi.com
A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ) provides quantitative information about these interactions. scielo.org.mx Spikes in the low-density, low-gradient region of this plot correspond to the non-covalent interactions. jussieu.fr
Table 2: Expected Non-Covalent Interactions in a Dimer of this compound from NCI-RDG Analysis
| Interaction Type | Interacting Atoms | sign(λ₂)ρ (a.u.) Range | Isosurface Color |
| Hydrogen Bond | O-H···N (intramolecular) | -0.04 to -0.02 | Blue |
| Hydrogen Bond | O-H···O=C (intermolecular) | -0.05 to -0.03 | Blue |
| van der Waals | C-H···π (ring) | -0.01 to 0.01 | Green |
| van der Waals | Methyl-Methyl | -0.01 to 0.01 | Green |
| Steric Repulsion | Close contacts | > 0.02 | Red |
Natural Bond Orbital (NBO) Analysis for Reactivity Prediction
Natural Bond Orbital (NBO) analysis is a powerful computational tool that provides a chemically intuitive description of electron density distribution in molecules. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. researchgate.net NBO analysis is widely used to study charge transfer, hyperconjugation, and the strength of chemical bonds, which are all critical for predicting a molecule's reactivity. eurjchem.com
For this compound, NBO analysis can elucidate several key features:
Charge Distribution: The analysis calculates the natural atomic charges on each atom, identifying the most electrophilic and nucleophilic sites. The carboxylic acid proton is expected to have a significant positive charge, making it a primary site for deprotonation. The pyrazole nitrogens and the carbonyl oxygen will carry negative charges, indicating their nucleophilic character.
Hybridization: NBO analysis determines the hybridization of atomic orbitals in forming bonds, providing insight into the geometry and bonding of the molecule.
Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. For example, the interaction between a nitrogen lone pair (donor) and an antibonding C=C orbital (acceptor) indicates π-delocalization within the pyrazole ring.
The stabilization energies from NBO analysis can predict the most significant intramolecular charge transfer interactions, which influence the molecule's electronic properties and reactivity. Larger E(2) values signify stronger interactions and greater stabilization of the molecule.
Table 3: Selected Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound from a Hypothetical NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C3-C4) | 18.5 | π-conjugation in pyrazole ring |
| LP(1) N2 | σ(C3-N1) | 5.2 | Hyperconjugation |
| LP(2) O(carbonyl) | σ(C(carbonyl)-C4) | 2.8 | Hyperconjugation |
| π(C3-C4) | π(C=O) | 15.3 | Conjugation with carboxylic group |
| σ(C-H) of Methyl | σ*(N1-C5) | 1.2 | Weak hyperconjugation |
These E(2) values provide a quantitative measure of electron delocalization, which is fundamental to understanding the aromaticity of the pyrazole ring and the electronic communication between the ring and the carboxylic acid substituent.
Biological Activities and Pharmacological Potential of 3 Methyl 1h Pyrazole 4 Carboxylic Acid Derivatives
Antimicrobial Activities
Derivatives of 3-Methyl-1H-pyrazole-4-carboxylic acid have shown significant promise as antimicrobial agents, with extensive research focused on their effectiveness against a variety of pathogens.
Fungicidal Activity Against Phytopathogenic Fungi
A notable area of application for these derivatives is in agriculture as fungicides. Specifically, amides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been developed into several commercial fungicides. nih.govresearchgate.netwikipedia.org Research has demonstrated that these compounds are highly effective against major crop diseases. wikipedia.org
In laboratory settings, novel series of these pyrazole (B372694) amides have been synthesized and tested against various plant pathogenic fungi. Many of these compounds displayed moderate to excellent fungicidal activity. nih.govresearchgate.net For instance, one study found that the derivative N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher activity against seven tested phytopathogenic fungi than the commercial fungicide boscalid (B143098). nih.govresearchgate.net
Other studies have synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives and found they exhibited moderate to good activity against fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Similarly, certain 3-methyl-1H-pyrazole-4-carboxylic ester derivatives have shown effectiveness against wheat rust and Phoma asparagi. researchgate.net
Table 1: Fungicidal Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Type | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Pythium aphanidermatum, Rhizoctonia solani | Excellent antifungal activity | nih.govresearchgate.net |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Seven phytopathogenic fungi | Higher activity than boscalid | nih.govresearchgate.net |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | mdpi.com |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC₅₀ value of 0.37 μg/mL, stronger than carbendazol | nih.gov |
| 3-methyl-1H-pyrazole-4-carboxylic ester derivatives | Wheat rust, Phoma asparagi | Fungicidal activity noted | researchgate.net |
| Pyrazole carboxamide derivatives | F. moniliformis, C. lunata, G. cingulata | Antifungal activity observed at 100 µg/mL |
Inhibition of Succinate (B1194679) Dehydrogenase (SDHI) as a Mechanism of Action
The primary mechanism behind the potent fungicidal activity of many pyrazole carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. researchgate.netwikipedia.org This inhibition disrupts the fungal cell's energy production, leading to its death. This mechanism has been a key target for fungicide development since the 1960s. wikipedia.org
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core is a crucial component for a group of modern fungicides known as SDHIs. nih.govresearchgate.netwikipedia.org Molecular docking studies have provided insight into this interaction, showing that the carbonyl oxygen atom of these amide derivatives can form hydrogen bonds with amino acid residues, such as TYR58 and TRP173, within the SDH enzyme complex. researchgate.net This binding blocks the enzyme's function, making these compounds effective fungicides. researchgate.netwikipedia.org
Antibacterial and Antiviral Properties
Beyond their fungicidal effects, derivatives of this compound have also demonstrated antibacterial and antiviral potential.
In antibacterial screenings, a series of novel pyrazole derivatives showed significant activity. nih.gov For example, one compound was found to be exceedingly active against the gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard antibiotic Ciprofloxacin in the same study. nih.gov Another derivative was highly active against the gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov Further research has confirmed activity against strains like S. aureus and E. coli. biointerfaceresearch.com
Antiviral activity has also been reported. Preliminary bioassays of certain 3-methyl-1H-pyrazole-4-carboxylic ester derivatives indicated activity against the Tobacco Mosaic Virus (TMV). researchgate.net
Anti-inflammatory and Analgesic Effects
The pharmacological potential of these derivatives extends to treating inflammation and pain. Studies have identified novel pyrazole compounds with potent anti-inflammatory and analgesic properties. nih.govnih.govresearchgate.net
One such derivative, FR140423, was found to be a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov Its selectivity for COX-2 over COX-1 was 150-fold, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. nih.gov In animal models, this compound demonstrated anti-inflammatory effects that were two to three times more potent than indomethacin. nih.gov It also exhibited dose-dependent anti-hyperalgesic effects in a yeast-induced pain model, proving to be five times more potent than indomethacin. nih.gov Uniquely, this compound also showed morphine-like analgesic effects that could be blocked by the opioid antagonist naloxone. nih.gov
Other synthesized pyrazole derivatives have also shown significant anti-inflammatory activity when compared to standard drugs like Diclofenac sodium and aspirin (B1665792) in carrageenan-induced paw edema models. nih.govresearchgate.net
Anticancer and Antitumor Activities
Derivatives of this compound have emerged as a promising class of compounds in oncology research, displaying significant activity against various cancer cell lines. researchgate.netnih.govnih.gov
A class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity across a wide panel of hematologic and solid tumor cancer cell lines. nih.gov One compound from this series was particularly effective against a human B-cell lymphoma cell line (BJAB) and was shown to induce cell cycle arrest at the G0/G1 phase, with no observed effects on normal human cells. nih.gov
In other research, 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives were tested for their in vitro anticancer activity against the MCF-7 breast cancer cell line. Further studies on different series of pyrazole-3(5)-carboxylic acid derivatives identified compounds with promising anticancer activity against multiple cell lines, including human promyelocytic leukemia (HL-60), cervical cancer (HeLa), and breast adenocarcinoma (MCF7) cells. researchgate.net
Table 2: Anticancer Activity of this compound Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Broad range of tumor cell lines, including B-cell lymphoma (BJAB) | Potent anti-proliferative activity; G0/G1 cell cycle arrest | nih.gov |
| 3,4-diaryl pyrazole derivatives | Six cancer cell lines | High antitumor activity (IC₅₀ of 0.06–0.25 nM for compound 6) | nih.gov |
| Pyrazole ring-containing isolongifolanone (B1589518) derivatives | MCF7 (breast cancer) | Potent antiproliferation activity (IC₅₀ of 5.21 µM) | nih.gov |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | HL-60, HeLa, Raji, MCF7, MDA-MB-231 | Promising activity against selected cell lines | researchgate.net |
| 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives | MCF-7 (breast cancer) | In vitro anticancer activity demonstrated |
Anti-diabetic and Antioxidant Activities
Research into the therapeutic applications of pyrazole derivatives has also uncovered potential anti-diabetic and antioxidant effects. nih.govnih.gov Pyrazole derivatives are recognized for a wide range of biological activities, including antidiabetic properties. nih.gov
In the context of diabetes, which is a complex metabolic disorder, certain pyrazole-3-one compounds have been specifically designed and synthesized as hypoglycemic agents. nih.gov In vivo studies using alloxan-induced diabetic rats showed that these compounds could effectively lower blood sugar levels. One derivative containing a sulphonamide group was identified as the most potent among the series tested. nih.gov
Furthermore, some pyrazole derivatives have been evaluated for their antioxidant potential. nih.gov Antioxidants play a supportive role in managing diabetes by mitigating oxidative stress. nih.gov In vitro assays have confirmed the antioxidant capabilities of certain novel carboxylic acid analogues derived from pyrazole structures. nih.gov
Enzyme and Receptor Interaction Studies
Derivatives of this compound have been the subject of numerous studies to understand their interactions with various biological targets, which is fundamental to elucidating their mechanism of action and pharmacological potential.
Binding Affinity to Biological Targets
The therapeutic and biological effects of this compound derivatives are directly related to their ability to bind to specific biological molecules. Research has quantified the binding affinities of these compounds to various targets, including enzymes and nucleic acids.
A notable target for this class of compounds is the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain. mdpi.com The amide derivatives, in particular, have been developed as potent SDH inhibitors. mdpi.com Another significant biological target is DNA. Certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, suggesting a different mechanism for their observed anticancer activities. jst.go.jpnih.gov For instance, the derivative pym-5 demonstrated a high DNA-binding affinity with a binding constant (Kpym-5) of 1.06×105 M−1. jst.go.jpnih.gov This interaction was strong enough to affect the DNA conformation and induce cleavage of supercoiled plasmid DNA. jst.go.jpnih.gov
Other studies have explored the inhibitory activities of pyrazole derivatives against different enzymes. For example, pyrazolone (B3327878) derivatives bearing a sulfonamide group have shown inhibitory effects on acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoenzymes I and II, with KI values in the micromolar to nanomolar range. nih.gov
Table 1: Binding Affinity of Selected this compound Derivatives
| Compound/Derivative | Target | Binding Affinity/Inhibitory Constant (KI, Kpym-5) |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Succinate Dehydrogenase (SDH) | High antifungal activity, superior to boscalid mdpi.com |
| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Calf Thymus DNA (CT-DNA) | Kpym-5 = 1.06×105 M−1 jst.go.jpnih.gov |
| Sulfonamide-bearing pyrazolone derivatives | Acetylcholinesterase (AChE) | KI = 48.94 ± 9.63 to 116.05 ± 14.95 μM nih.gov |
| Sulfonamide-bearing pyrazolone derivatives | Carbonic Anhydrase I (hCA I) | KI = 1.03 ± 0.23 to 22.65 ± 5.36 μM nih.gov |
Modulation of Biochemical Pathways
The binding of this compound derivatives to their molecular targets can modulate critical biochemical pathways, leading to their observed biological effects.
A primary pathway affected by many derivatives of this acid is the mitochondrial respiratory chain. Specifically, by inhibiting succinate dehydrogenase (SDH or Complex II), these compounds disrupt the electron transport chain, which is crucial for cellular respiration and energy production. mdpi.com This mechanism is the basis for the potent fungicidal activity of several commercial pyrazole amide fungicides. mdpi.comthieme.de The inhibition of SDH blocks the oxidation of succinate to fumarate, thereby interrupting the Krebs cycle and oxidative phosphorylation.
Beyond cellular respiration, these derivatives can influence pathways involved in gene expression and epigenetics. For example, certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as inhibitors of the DNA 6mA demethylase ALKBH1. researchgate.net The inhibition of this enzyme leads to an increase in N6-methyladenine levels in cells, which in turn results in the silencing of transcription, particularly at young LINE-1 transposons. researchgate.net This suggests a role for these compounds in the epigenetic regulation of the genome. researchgate.net
Furthermore, some pyrazole derivatives can modulate stress-responsive pathways. In studies related to the Japanese encephalitis virus (JEV), dinitroaryl substituted pyrazole derivatives were found to exhibit significant antiviral activity by inhibiting viral replication in neuronal cells, potentially by interfering with host cell pathways that the virus hijacks. researchgate.net
Molecular Docking Studies with Protein Targets (e.g., TYR58, TRP173 on SDH)
Molecular docking simulations are computational techniques used to predict the binding mode and affinity of a ligand to a protein target. Such studies have provided valuable insights into the interactions between this compound derivatives and their protein targets at the atomic level.
A prominent example is the docking of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with succinate dehydrogenase (SDH). mdpi.com In these studies, the derivative N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) was shown to bind effectively within the Qp site of SDH. mdpi.com The docking analysis revealed that the carbonyl oxygen atom of the compound forms crucial hydrogen bonds with amino acid residues in the binding cavity. Specifically, hydrogen bonds were formed with the hydroxyl group of TYR58 (distance of 1.91 Å) and the amino hydrogen of TRP173 (distance of 2.02 Å). mdpi.comresearchgate.net These interactions stabilize the complex and are believed to be key to the compound's potent inhibitory activity. mdpi.com
Docking studies have also been performed with other targets. For instance, pyrazole derivatives have been docked against the main protease (Mpro) of COVID-19, carbonic anhydrase for potential glaucoma treatment, and DNA to understand their anticancer mechanisms. jst.go.jpajol.infoijpbs.com In the case of DNA interaction, a minor groove binding model was developed for 1H-pyrazole-3-carboxamide derivatives, and the predicted binding energies were consistent with experimental data. jst.go.jpnih.gov
Table 2: Molecular Docking Interactions of Derivative 9m with SDH
| Ligand | Protein Target | Key Interacting Residues | Type of Interaction | Bond Distance (Å) |
|---|---|---|---|---|
| Compound 9m | Succinate Dehydrogenase (SDH) | TYR58 | Hydrogen Bond | 1.91 |
Structure-Activity Relationships (SAR) of Derivatized Compounds
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, SAR studies have guided the design of compounds with enhanced biological activities.
In the development of antifungal agents targeting SDH, the acyl group, specifically the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl moiety, has been identified as a critical component for high efficacy. mdpi.com The SAR of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides was investigated using a three-dimensional quantitative structure-activity relationship (3D-QSAR) model (Topomer CoMFA). mdpi.com This analysis helps to understand how steric and electrostatic fields of the amine moiety influence the antifungal activity. researchgate.net
For pyrazole-based inhibitors of meprin α and meprin β, SAR exploration revealed that the nature of the substituents at the 3 and 5 positions of the pyrazole ring significantly impacts activity and selectivity. nih.gov Key findings from this research include:
The 3,5-diphenylpyrazole (B73989) core itself shows high inhibitory activity against meprin α. nih.gov
Replacing a phenyl group with smaller residues like methyl or larger ones like benzyl (B1604629) led to a decrease in activity. nih.gov
A cyclopentyl group at this position resulted in activity similar to the diphenyl derivative. nih.gov
Introducing acidic carboxyphenyl moieties at the 5-position increased activity against meprin β, especially with meta-substitution. nih.gov
The use of carboxylic acid bioisosteres generally improved the activity against meprin β. nih.gov
Similarly, in the design of 1H-pyrazole-4-carboxylic acid derivatives as inhibitors of the DNA demethylase ALKBH1, structural optimization was performed to enhance antigastric cancer activity. researchgate.net These studies systematically modify different parts of the lead compound to identify the chemical features that govern the biological activity.
Table 3: SAR Findings for Meprin Inhibitors
| Position on Pyrazole Core | Substituent | Effect on Inhibitory Activity |
|---|---|---|
| 3(5) | Phenyl | High activity against meprin α nih.gov |
| 3(5) | Methyl | Decreased activity nih.gov |
| 3(5) | Benzyl | Decreased activity nih.gov |
| 3(5) | Cyclopentyl | Similar activity to phenyl nih.gov |
| 5 | meta-Carboxyphenyl | Increased activity against meprin β nih.gov |
Pharmacokinetics and Pharmacodynamics (Pre-clinical Investigations)
Pre-clinical investigations into the pharmacokinetics (what the body does to a drug) and pharmacodynamics (what a drug does to the body) of this compound derivatives are essential for their development as therapeutic agents. These studies often begin with in silico predictions.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies have been conducted for various pyrazole derivatives. nih.govnih.gov These computational models help to forecast the drug-like properties of newly synthesized compounds at an early stage. For example, studies on pyrazole-carboxamides bearing a sulfonamide moiety as carbonic anhydrase inhibitors included ADMET analysis to assess their potential for oral bioavailability and to predict any potential liabilities. nih.gov
While many current inhibitors of targets like the mitochondrial pyruvate (B1213749) carrier (MPC) suffer from poor pharmacokinetic properties, research is ongoing to develop new pyrazole-based inhibitors with improved profiles. researchgate.net A study focused on synthesizing approximately 50 pyrazole-based MPC inhibitors to explore their structure-activity relationship and evaluate their potential as therapeutic candidates with better metabolic stability and bioavailability. researchgate.net
In the context of antifungal agents, the pharmacodynamics are linked to their ability to inhibit SDH, leading to the disruption of fungal growth. The efficacy of compounds like N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) against various phytopathogenic fungi has been demonstrated in in vitro mycelial growth inhibition assays, confirming their potent antifungal effects. mdpi.com
It is important to note that these are pre-clinical findings, and further in vivo studies are required to fully characterize the pharmacokinetic and pharmacodynamic profiles of these promising compounds.
Applications of 3 Methyl 1h Pyrazole 4 Carboxylic Acid in Materials Science and Other Fields
Role as a Building Block for Complex Molecules
3-Methyl-1H-pyrazole-4-carboxylic acid is a valuable scaffold in organic synthesis due to its distinct molecular architecture. chemimpex.com The presence of both a pyrazole (B372694) ring and a carboxylic acid group provides multiple reaction sites, allowing for the construction of more complex chemical structures. chemimpex.com This bifunctionality is instrumental in the development of new compounds with desired biological activities or material properties. Researchers in drug discovery and agrochemical development frequently utilize this compound as a starting point for creating potent and selective agents. chemimpex.com
Intermediate in Pharmaceutical and Agrochemical Synthesis
The significance of this compound and its analogues, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is underscored by their role as key intermediates in the production of a range of commercially important fungicides and pharmaceuticals. google.comglobethesis.com
A notable application of a derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, lies in its use as a precursor for several modern succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org These fungicides are highly effective against a broad spectrum of fungal pathogens in various crops. The pyrazole-carboxamide chemical class, derived from this acid, has yielded several blockbuster agricultural products. globethesis.comwikipedia.org
The synthesis of these fungicides typically involves the formation of an amide bond between the carboxylic acid group of the pyrazole intermediate and a specific aniline (B41778) derivative. wikipedia.orgmdpi.com
Table 1: Commercial Fungicides Synthesized from 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
| Fungicide | Key Aniline Moiety | Developer/Key Company | Primary Use |
|---|---|---|---|
| Fluopyram | 2-(Trifluoromethyl)pyridin-4-yl aniline derivative | Bayer | Nematicide and fungicide |
| Bixafen | 3',4'-dichloro-5-fluorobiphenyl-2-amine | Bayer | Cereal fungicide nih.gov |
| Isopyrazam | Isopropyl-tetrahydronaphthalenyl aniline derivative | Syngenta | Broad-spectrum fungicide globethesis.comfao.org |
| Fluxapyroxad (B1673505) | 3',4',5'-trifluoro[1,1'-biphenyl]-2-yl amine | BASF | Broad-spectrum fungicide wikipedia.orgchemicalbook.com |
| Sedaxane | Dihydronaphthalene derivative | Syngenta | Seed treatment fungicide |
| Benzovindiflupyr | Dihydronaphthalene derivative | Syngenta | Broad-spectrum fungicide |
Note: The table provides a simplified overview. The actual synthesis is a multi-step process.
Development of New Materials with Specific Properties
The structural characteristics of this compound make it an excellent ligand for the construction of novel materials, particularly coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net
This compound can coordinate with metal ions through its nitrogen atoms and the carboxylate group, leading to the formation of extended one-, two-, or three-dimensional structures. rsc.orgresearchgate.net These materials, known as coordination polymers or MOFs, have garnered significant research interest due to their tunable structures and potential applications in various fields. dntb.gov.uaresearchgate.net
Researchers have successfully synthesized a three-dimensional copper-based coordination polymer using this compound. acs.orgacs.org This material, when evaluated as an electrode for supercapacitors, demonstrated a high specific capacitance. acs.org It exhibited a specific capacitance of 735 F g⁻¹ at a current density of 1 A g⁻¹ and maintained a significant portion of its capacitance after numerous cycles, highlighting its potential for energy storage applications. acs.org
The pyrazole-containing ligand has also been utilized in the synthesis of chiral coordination polymers. These materials are of interest for their potential applications in enantioselective separation, catalysis, and nonlinear optics. The specific arrangement of the ligands around the metal centers can induce the formation of helical structures, leading to chirality in the resulting framework.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Dyeing Applications and Azo Colorants
The pyrazole nucleus, a core component of this compound, is a significant building block in the synthesis of azo dyes. These dyes are prized for their bright colors and strong tinctorial strength. nih.gov Derivatives of this compound, particularly its esters and amino-functionalized forms, serve as crucial intermediates in the creation of a wide range of azo colorants.
Research has focused on using derivatives like ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate as a diazotization component. nih.gov In this process, the amino group on the pyrazole ring is converted into a diazonium salt. This highly reactive salt is then coupled with various active methylene (B1212753) compounds to produce a series of novel pyrazole azo dyes. nih.gov The resulting dyes have been characterized for their potential use in industrial applications, such as coloring for light color paints in the varnishes industry. nih.gov
Spectroscopic analysis of these synthesized dyes confirms the presence of the key chromophores, including the 3-methyl-1H-pyrazole ring and the azo group, which are responsible for the color properties of the compounds. nih.gov For instance, studies on a series of these dyes revealed experimental absorption maxima in the UV-VIS spectra corresponding to these structural features. nih.gov The color properties of these dyes, both in powder form and when mixed in water-based acrylic resins, have been systematically investigated using the CIELab* color space, confirming their suitability for pigmentation. nih.gov
Furthermore, pyrazolone-based azo disperse dyes, which share a structural similarity, have been successfully used for dyeing synthetic fibers like polyester (B1180765) (PET). nih.gov These dyes can exhibit excellent wash and perspiration fastness properties, making them valuable in the textile industry. nih.gov The inclusion of specific functional groups, such as fluorosulfonyl groups, on the arylazo part of the dye molecule can enhance these properties, leading to high-performance colorants. nih.gov
Table 1: Experimental and Calculated UV-VIS Absorption Maxima (λ_max_) for Selected Azo Dyes Derived from Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate Data sourced from experimental and computational studies. nih.gov
| Dye Identifier | Chromophore/Group | Experimental λ_max (nm) |
| Dye 4a | 3-Methyl-1H-pyrazole | 216 |
| Azo Group | 345 | |
| Ethyl-(3-methyl-1H-pyrazole-4)-carboxylate | 239 | |
| Dye 4f | 3-Methyl-1H-pyrazole | 216 |
| Azo Group | 347 | |
| Dye 4h | Ester Carboxyethyl | 223 |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 293 | |
| Azo Group | 359 |
Corrosion Inhibition Studies
Pyrazole derivatives, including structures related to this compound, have emerged as effective corrosion inhibitors for metals, particularly for carbon steel in acidic environments. researchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.net
A study investigating newly synthesized pyrazole-derived ligands, including 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc), demonstrated significant corrosion mitigation for C48 carbon steel in a 1.0 mol/L hydrochloric acid solution. researchgate.net The research employed a combination of electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), alongside weight loss measurements and surface analysis. researchgate.net
The results indicated that these pyrazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS data showed a significant increase in polarization resistance and a decrease in the double-layer capacitance upon the addition of the inhibitors, which is attributed to the formation of an adsorbed protective film on the steel surface. researchgate.net The adsorption of these inhibitor molecules was found to follow the Langmuir adsorption isotherm model. researchgate.net
The inhibition efficiency was observed to be dependent on the inhibitor's concentration and molecular structure. At an optimal concentration of 10³ µM L⁻¹, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc) achieved a high inhibition efficiency of 94.77%. researchgate.net The presence of the carboxylic acid group, along with the pyrazole ring and benzyl (B1604629) substituent, plays a crucial role in the strong adsorption and protective action of the molecule. researchgate.net
Table 2: Inhibition Efficiency of Pyrazole Derivatives on C48 Carbon Steel in 1.0 M HCl Data from a comprehensive study on pyrazole-based corrosion inhibitors. researchgate.net
| Inhibitor Compound | Optimal Concentration | Inhibition Efficiency (%) |
| 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid (B5MPyAc) | 10³ µM L⁻¹ | 94.77 |
| 1-benzyl-5-methyl-1H-pyrazole-3-carbohydrazide (B5MPy) | 10³ µM L⁻¹ | 90.03 |
| Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (EB5MPy) | 10³ µM L⁻¹ | 82.86 |
Chemosensors for Metal Ions
Pyrazole derivatives represent a versatile and important class of chelating ligands used in the design of chemosensors for detecting metal ions. nih.govresearchgate.net These sensors are typically organic molecules that signal the presence of a specific ion by changing their optical properties, such as color (colorimetric) or fluorescence. rsc.org The pyrazole scaffold is advantageous due to its synthetic versatility and the presence of suitably located nitrogen donor atoms that can form stable chelates with metal ions. nih.gov
While research may not always specify this compound itself, the broader family of pyrazole carboxylic acids and their derivatives are actively studied for these applications. The core principle involves designing a molecule where the binding of a target metal ion to the pyrazole-based ligand triggers a measurable photophysical response. For instance, metal complexes derived from this compound with ions like Cadmium(II) and Cobalt(II) have been synthesized and shown to exhibit solid-state fluorescence, a property crucial for sensor development. rsc.org
Studies have demonstrated the development of pyrazole-based chemosensors for a variety of metal ions. For example, a sensor based on 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol was reported to act as a colorimetric sensor for Copper(II) ions, with the complexation leading to an immediate color change. chemrxiv.org The selectivity of these sensors is a key aspect of research, with efforts focused on designing binding sites that are highly specific to a single type of metal ion, even in the presence of other competing ions. nih.govchemrxiv.org The development of these sensors is significant for applications in environmental monitoring and biological imaging. rsc.org
Table 3: Examples of Pyrazole-Based Chemosensors and Their Target Metal Ions A summary of findings from various research papers on pyrazole derivatives.
| Pyrazole Derivative Class | Target Metal Ion(s) | Detection Method | Reference |
| Pyrazole-Pyridine Derivatives | Fe³⁺, Co²⁺, Ni²⁺, Cd²⁺ | Fluorescence | nih.gov |
| Pyrazoline Derivatives | Zn²⁺ | Fluorescence | nih.gov |
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric | chemrxiv.org |
| This compound complexes | Cd²⁺, Co²⁺ | Fluorescence | rsc.org |
| Carbohydrazide with pyrazole moieties | Various Metal Ions | Colorimetric/Fluorescence | mdpi.com |
In-depth Analysis of this compound: Environmental and Metabolic Significance
A detailed examination of the environmental and metabolic pathways of this compound, a notable metabolite of various fungicides, reveals its environmental presence and degradation characteristics.
Environmental and Metabolic Fate As a Metabolite of Larger Compounds
The compound 3-Methyl-1H-pyrazole-4-carboxylic acid has drawn scientific attention primarily as a breakdown product of more complex chemical structures, particularly certain fungicides. Its appearance in the environment is intrinsically linked to the application and subsequent degradation of these parent compounds. Understanding its behavior in various environmental compartments is crucial for a comprehensive ecological risk assessment.
While direct environmental application of this compound is not a common practice, its detection in soil and water systems is an indicator of the use of specific pyrazole-containing fungicides. Research has identified a closely related compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, as a significant metabolite of several widely used fungicides. wikipedia.org These fungicides, which include fluxapyroxad (B1673505) and pydiflumetofen, are part of the succinate (B1194679) dehydrogenase inhibitor (SDHI) class. wikipedia.org
The metabolic processes in target fungi, as well as abiotic and biotic degradation in the environment, lead to the cleavage of the parent fungicide molecule, resulting in the formation of pyrazole-based carboxylic acids. Although specific studies extensively detailing the occurrence of this compound as a metabolite are not as prevalent as those for its difluoromethyl counterpart, the structural similarity suggests a comparable pathway of formation from parent fungicides containing a methylpyrazole moiety.
The presence of these metabolites in the environment is a direct consequence of agricultural practices. The quantity and concentration found in soil and water are influenced by factors such as the application rate of the parent fungicide, soil type, climate conditions, and the microbial activity in the soil.
The environmental persistence and ultimate fate of this compound are dictated by a combination of physical, chemical, and biological processes. The degradation of pyrazole (B372694) rings, which form the core structure of this compound, can be influenced by microbial activity. While pyrazole itself is known to be relatively stable, the substituents on the ring can significantly affect its biodegradability.
Studies on the degradation of other pyrazole derivatives in soil have shown that microbial breakdown is a key factor in their dissipation. The rate of degradation is often dependent on the soil's organic matter content, microbial population, and prevailing environmental conditions such as temperature and moisture. For instance, the degradation of some pesticides is observed to be faster in biomixes with higher organic carbon and microbial populations.
The persistence of a chemical in the environment is often characterized by its half-life. For a related compound, 1-methyl-5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1H-pyrazole-4-carboxylic acid methyl ester, the predicted biodegradation half-life is approximately 3.39 days. epa.gov This suggests that pyrazole-based compounds can be subject to relatively rapid degradation under favorable conditions. However, the specific degradation kinetics of this compound would require dedicated studies.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel Derivatives with Enhanced Bioactivity
The core structure of 3-Methyl-1H-pyrazole-4-carboxylic acid is a valuable starting point for the synthesis of new bioactive molecules. chemimpex.com Its unique architecture permits modifications that can significantly enhance biological activity, making it a central element in drug discovery and development. chemimpex.com Researchers are actively designing and synthesizing novel derivatives to improve their therapeutic efficacy against a range of diseases.
One promising area of research is the development of new anticancer agents. bohrium.com For instance, a series of Sorafenib derivatives incorporating the pyrazole (B372694) scaffold has been synthesized and characterized. bohrium.com Another study focused on creating pyrazole-thiourea chimeric derivatives and evaluating their apoptotic activity in cancer cell lines. bohrium.com The introduction of different substituents to the pyrazole ring is a key strategy. For example, novel 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles have been prepared and show potential anticancer activity. bohrium.com
In the realm of antifungal agents, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized. Many of these derivatives have demonstrated moderate to excellent activity against various phytopathogenic fungi. science.gov One particular derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited higher antifungal activity than the commercial fungicide Boscalid (B143098) against seven tested fungi. science.gov
The synthesis of optically active derivatives is another avenue of exploration. Microwave-assisted synthesis has been successfully employed to create ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives, which have shown the ability to suppress the growth of lung cancer cells. bohrium.com
The following table summarizes some of the synthesized derivatives and their observed bioactivities:
| Derivative Class | Target Application | Key Findings |
| Sorafenib derivatives with pyrazole scaffold | Anticancer | Four series of derivatives were successfully synthesized and characterized. bohrium.com |
| Pyrazole-thiourea chimeric derivatives | Anticancer | Designed and synthesized to study apoptotic activity in cancer cell lines. bohrium.com |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides | Antifungal | Showed moderate to excellent activity against phytopathogenic fungi. science.gov |
| Optically active ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives | Anticancer | Demonstrated suppression of lung cancer cell growth. bohrium.com |
Exploration of New Therapeutic Applications
Beyond established activities, this compound and its derivatives are being investigated for a variety of new therapeutic uses. chemimpex.com The versatility of the pyrazole scaffold makes it a promising candidate for developing drugs that target specific biological pathways. chemimpex.com
Current research highlights its potential in the following areas:
Anti-inflammatory and Analgesic Agents: The compound is valued as an intermediate in the synthesis of molecules with potential anti-inflammatory and analgesic properties. chemimpex.com Derivatives such as 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid are being explored for their potential in developing targeted anti-inflammatory medications. chemimpex.com
Anticancer Therapeutics: The pyrazole scaffold is a significant focus in the search for new anticancer agents. bohrium.com Research is ongoing to develop pyrazole-based compounds with potent in vitro and in vivo anticancer activity. bohrium.com Derivatives are being designed as kinase inhibitors, such as those targeting Aurora-A, and to inhibit DNA topoisomerases, which are crucial targets in cancer therapy. bohrium.combohrium.com
Antifungal and Antibacterial Agents: As previously mentioned, derivatives have shown significant promise as antifungal agents. science.gov Additionally, research into quinoline (B57606) derivatives bearing a pyrazole moiety is being conducted to evaluate their potential as both antibacterial and antifungal agents. science.gov
Antioxidant Enzyme Mimics: Copper(II) complexes with pyrazole-based ligands, including derivatives of this compound, have been shown to exhibit antioxidant properties. nih.gov Some of these complexes act as trifunctional enzyme mimics, possessing superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)-like activities, and can reduce reactive oxygen species (ROS) levels in melanoma cells. nih.gov
Aphicidal Agents: Interestingly, optimization studies on compounds initially designed as herbicides led to the discovery of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties, showcasing the potential for serendipitous discovery in new therapeutic areas. science.gov
Advanced Materials Development Using this compound as a Ligand
The application of this compound extends into material science, where it is used as a ligand to construct advanced materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). chemimpex.comresearchgate.net These materials have a wide range of potential applications due to their unique structural and functional properties.
A notable example is a three-dimensional copper-based coordination polymer, [Cu(H2mpca)(tfbdc)], where H2mpca is this compound. acs.org This material has been evaluated as an electrode for supercapacitors and demonstrated a high specific capacitance of 735 F g⁻¹ at a current density of 1 A g⁻¹. acs.org After 1500 cycles, it retained a capacitance of 375 F g⁻¹, indicating its potential for energy storage applications. acs.org
Zinc(II) carboxylate coordination polymers are another area of interest. nih.gov The use of ligands like this compound can create materials with applications in photocatalysis for dye elimination from wastewater and as inhibitors of pathogenic microorganisms or tumors. nih.gov The structural versatility of these frameworks allows for the generation of pores, making them suitable for the storage of various substances. nih.gov
The following table highlights some of the advanced materials developed using this compound as a ligand:
| Material | Metal Ion | Application | Key Property |
| [Cu(H2mpca)(tfbdc)] | Copper(II) | Supercapacitor Electrode | High specific capacitance (735 F g⁻¹). acs.org |
| Zinc-based CP | Zinc(II) | Lithium-Ion Battery Electrode | High reversible capacity (300 mAhg⁻¹ after 50 cycles). nih.gov |
| [Cd3Cl2(HMPCA)4(H2O)2]·2H2O | Cadmium(II) | Electrocatalysis | Displayed excellent catalytic activity for oxygen evolution reaction (OER). rsc.org |
| Mononuclear Co(II) complex | Cobalt(II) | Luminescence | Exhibits green fluorescence in the solid state. rsc.org |
The development of these materials is driven by the ability of the pyrazole-carboxylic acid ligand to form stable and functional frameworks with various metal ions. researchgate.netresearchgate.net
In-depth Mechanistic Studies of Biological Interactions
To fully exploit the therapeutic potential of this compound and its derivatives, a deeper understanding of their mechanisms of action at the molecular level is essential. Current research is beginning to unravel these complex interactions.
In the context of its antifungal activity, molecular docking studies have provided insights into the mechanism of action. For the highly active derivative N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, it is proposed that the carbonyl oxygen atom of the molecule forms hydrogen bonds with the hydroxyl group of TYR58 and the tryptophan residue TRP173 on the succinate (B1194679) dehydrogenase (SDH) enzyme. science.gov This interaction is believed to be key to its inhibitory effect.
The antioxidant properties of copper(II) complexes with pyrazole-based ligands are another area of mechanistic study. nih.gov These complexes have a suitable Cu(II)/Cu(I) redox potential to act as mimics of antioxidant enzymes. nih.gov Their ability to reduce levels of reactive oxygen species (ROS) in cancer cells suggests a potential mechanism for their observed cytotoxic effects, which are not solely due to general toxicity. nih.gov
Researchers also utilize this compound and its derivatives to study metabolic pathways and enzyme functions, providing valuable insights into biological processes and potential disease mechanisms. chemimpex.com Future in-depth studies will likely involve advanced techniques such as X-ray co-crystallography with target proteins, computational modeling, and various spectroscopic methods to elucidate the precise binding modes and functional consequences of these interactions.
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing global emphasis on environmental responsibility, future research will increasingly focus on developing sustainable and green synthetic methods for this compound and its derivatives. unimi.itscbt.com The goal is to create processes that are not only efficient and cost-effective but also minimize waste and the use of hazardous materials. unimi.itevitachem.com
Modern synthetic methods, such as transition-metal-catalyzed reactions, are being explored as powerful tools for constructing heterocyclic rings like pyrazole. unimi.it These methods often lead to shorter reaction times and higher yields compared to traditional approaches. unimi.it For example, a ruthenium-catalyzed synthesis has been used to prepare 1-Benzyl-5-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. unimi.it
The principles of green chemistry that are being applied include:
The use of less hazardous chemical syntheses.
Designing safer chemicals with reduced toxicity.
The use of renewable feedstocks.
The development of catalytic reagents over stoichiometric ones. unimi.it
The use of safer solvents and reaction conditions, such as aqueous phase synthesis at room temperature. science.gov
One example of a greener synthetic route is the one-pot Knoevenagel condensation using sodium benzoate (B1203000) as a catalyst in an aqueous phase at room temperature to produce isoxazole (B147169) derivatives from a pyrazole carbaldehyde. science.gov By focusing on these principles, the chemical industry can reduce its environmental footprint while continuing to innovate in the fields of medicine and materials science. unimi.it
Q & A
Q. What are the established synthetic routes for 3-methyl-1H-pyrazole-4-carboxylic acid, and how are yields optimized?
The synthesis typically involves cyclocondensation of ethyl acetoacetate with hydrazine derivatives under acidic conditions. A three-step scalable method includes:
Formation of ethyl 3-methyl-1H-pyrazole-4-carboxylate via reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate (derived from ethyl acetoacetate and ethyl orthoformate) with hydrazine hydrate.
Hydrolysis of the ester group using NaOH to yield the carboxylic acid.
Yields (~64%) and purity (>99.5%) are optimized by controlling reaction time, temperature, and stoichiometry. Continuous flow reactors may enhance industrial scalability .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : Confirms substitution patterns on the pyrazole ring and carboxylic acid functionality.
- FT-IR : Identifies characteristic peaks for C=O (carboxylic acid, ~1700 cm⁻¹) and N-H (pyrazole, ~3200 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (126.11 g/mol) and fragmentation patterns.
- Elemental analysis : Ensures purity by verifying C, H, N, and O content .
Q. What are the primary applications of this compound in coordination chemistry?
The carboxylic acid group and pyrazole nitrogen atoms enable diverse coordination modes with metals (e.g., Cu, Zn, Cd). Resulting complexes exhibit:
- Luminescent properties (e.g., Zn-based polymers).
- Catalytic activity in oxygen evolution/reduction reactions (e.g., Cu complexes bridged by tetrafluoroterephthalic acid).
- Supercapacitor applications due to redox-active metal centers .
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity?
Structure-activity relationship (SAR) studies reveal:
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced antibacterial effects. For example, MIC values against E. coli dropped to 0.5 µg/mL in some analogs .
- Anticancer synergy : Methyl substitution at position 3 enhances cytotoxicity. A derivative combined with doxorubicin reduced IC₅₀ values in breast cancer cells (MCF-7: 5.2 µM; MDA-MB-231: 3.8 µM) .
- Antioxidant capacity : Copper(II) complexes mimic SOD (85% activity) and catalase (78% activity), mitigating oxidative stress .
Q. What experimental strategies resolve contradictions in reported biological data?
Discrepancies in biological efficacy may arise from:
- Solubility differences : Use polar aprotic solvents (e.g., DMSO) for consistent in vitro assays.
- Metal coordination : Characterize metal-ligand stoichiometry via X-ray crystallography or EPR to confirm active species.
- Cell line variability : Validate activity across multiple cell lines (e.g., cancer vs. normal) with standardized protocols .
Q. How does the compound’s coordination geometry affect its catalytic or material properties?
- Cu(II) complexes : Adopt triangular bipyramid geometry, forming 3D networks with high surface area for catalytic applications.
- Zn(II) complexes : Exhibit 1D polymeric chains, enhancing luminescence via π-π stacking interactions.
- Cd(II) frameworks : Porosity and stability are tuned by auxiliary ligands (e.g., terephthalate), impacting gas adsorption .
Q. What methodological challenges arise in synthesizing derivatives for enzyme inhibition studies?
- Regioselectivity : Control substitution patterns using directing groups (e.g., -COO⁻) during electrophilic reactions.
- Acid sensitivity : Protect the carboxylic acid group via esterification during derivatization.
- Purification : Employ preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate isomers .
Data Contradiction Analysis
Q. Why do reported MIC values for antibacterial derivatives vary across studies?
Variations stem from:
- Assay conditions : Broth microdilution vs. agar diffusion methods yield different MICs.
- Bacterial strains : Gram-positive (S. aureus) vs. Gram-negative (E. coli) membranes affect compound permeability.
- Derivative purity : Trace impurities (e.g., unreacted intermediates) may artificially elevate MICs .
Q. How can computational modeling complement experimental SAR studies?
- Docking simulations : Predict binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity).
- DFT calculations : Analyze electronic effects of substituents on reactivity and stability.
- MD simulations : Assess solvation effects and conformational flexibility in biological environments .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing metal complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
